3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of furan, pyrrole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Furan Moiety: The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to obtain 5-bromofuran.
Synthesis of the Pyrrole Moiety: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with appropriate aldehydes or ketones.
Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the brominated furan, pyrrole, and oxadiazole intermediates under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Cyclization and Ring-Opening Reactions: The oxadiazole ring can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chlorofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- 3-(5-methylfuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
3-(5-bromofuran-2-yl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H13BrN4O3 |
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Molecular Weight |
365.18 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13BrN4O3/c1-8-3-4-9(19(8)2)7-16-13(20)14-17-12(18-22-14)10-5-6-11(15)21-10/h3-6H,7H2,1-2H3,(H,16,20) |
InChI Key |
CXCRDGPASKYVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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